![molecular formula C18H20N2O3 B5622952 1-(4-aminophenyl)-2-{[2-methoxy-1-(4-methoxyphenyl)vinyl]amino}ethanone](/img/structure/B5622952.png)
1-(4-aminophenyl)-2-{[2-methoxy-1-(4-methoxyphenyl)vinyl]amino}ethanone
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Overview
Description
The interest in compounds with similar structures to 1-(4-aminophenyl)-2-{[2-methoxy-1-(4-methoxyphenyl)vinyl]amino}ethanone lies in their diverse chemical properties and potential applications in materials science and medicinal chemistry. These compounds often exhibit interesting photochemical and electrochemical behaviors due to their unique molecular structures.
Synthesis Analysis
Compounds akin to the target molecule are synthesized through multistep reactions, involving key steps like the Gewald synthesis and Vilsmeier-Haack reactions. For instance, novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile have been synthesized from 1-(3-fluoro-4-methoxyphenyl)ethanone, showcasing the complexity of synthesizing such compounds (Puthran et al., 2019).
Molecular Structure Analysis
The molecular structure of these compounds is often characterized using techniques like IR, NMR, and mass spectrometry. For example, the analysis of 1-(4-Methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone reveals specific dihedral angles between the central ethanone fragment and attached groups, highlighting the planarity or three-dimensional orientation of these molecules which directly impacts their chemical behavior (Kesternich et al., 2010).
Chemical Reactions and Properties
The chemical reactions these compounds undergo can be diverse, including their participation in forming Schiff bases or their behavior under pyrolysis conditions. For instance, the pyrolysis of related compounds like 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone hydrochloride reveals the formation of multiple pyrolysis products, illustrating the thermal instability and potential for complex chemical transformations under certain conditions (Texter et al., 2018).
Physical Properties Analysis
The physical properties, including crystalline structure and thermal behavior, are crucial for understanding the stability and application potential of these compounds. Crystal structure analysis, as performed on compounds like 1-(2-Hydroxy-4-methoxyphenyl)-2-phenyl-1-ethanone, helps in understanding the molecular packing and intermolecular interactions within the crystalline matrix (Kudelko et al., 2007).
Chemical Properties Analysis
The chemical properties, such as reactivity with various nucleophiles or electrophiles, are defined by the functional groups present in the molecule. Studies involving the condensation reactions and subsequent chemical modifications of related ethanones highlight the versatility and reactivity of these compounds, which can lead to the synthesis of heterocyclic structures or novel polymers (Moskvina et al., 2015).
properties
IUPAC Name |
1-(4-aminophenyl)-2-[[(Z)-2-methoxy-1-(4-methoxyphenyl)ethenyl]amino]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-22-12-17(13-5-9-16(23-2)10-6-13)20-11-18(21)14-3-7-15(19)8-4-14/h3-10,12,20H,11,19H2,1-2H3/b17-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JACXTQKTQSLCAN-ATVHPVEESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC=C(C1=CC=C(C=C1)OC)NCC(=O)C2=CC=C(C=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/C=C(/C1=CC=C(C=C1)OC)\NCC(=O)C2=CC=C(C=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-aminophenyl)-2-[[(Z)-2-methoxy-1-(4-methoxyphenyl)ethenyl]amino]ethanone |
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